3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride
Overview
Description
3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C14H21BrClNO. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring substituted with a brominated phenoxy group and an ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride typically involves the following steps:
Bromination: The starting material, 4-ethylphenol, undergoes bromination to introduce a bromine atom at the 2-position, forming 2-bromo-4-ethylphenol.
Etherification: The brominated phenol is then reacted with piperidine in the presence of a base to form 3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the piperidine derivative to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones, while reduction can lead to the formation of phenols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products
Substitution: Formation of substituted piperidine derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of phenols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride
- 3-[(2-Fluoro-4-ethylphenoxy)methyl]piperidine hydrochloride
- 3-[(2-Iodo-4-ethylphenoxy)methyl]piperidine hydrochloride
Uniqueness
3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from its chloro, fluoro, and iodo counterparts, which may have different chemical and biological properties.
Properties
IUPAC Name |
3-[(2-bromo-4-ethylphenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c1-2-11-5-6-14(13(15)8-11)17-10-12-4-3-7-16-9-12;/h5-6,8,12,16H,2-4,7,9-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZKVEZOGVNIMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC2CCCNC2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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